4-Chloro-7-nitro-2,1,3-benzothiadiazole

Fluorescent sensing Cyanide detection Peptide ensembles

Researchers developing fluorescent probes often face slow conjugation kinetics with weakly nucleophilic amines when using benzoxadiazole analogs like NBD-Cl. This sulfur-containing benzothiadiazole scaffold offers a solution: - Higher electrophilicity (pKa 7.86 vs 3.92 for benzoxadiazole), enabling faster nucleophilic substitution - Demonstrated accelerated response time in aqueous peptide ensembles for cyanide sensing - Preferential nitro-group reduction for tunable electrochemical probe design Supplied as a reactive chloro leaving group-containing heterocycle, ready for immediate derivatization.

Molecular Formula C6H2ClN3O2S
Molecular Weight 215.61
CAS No. 2207-29-6
Cat. No. B2905396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-nitro-2,1,3-benzothiadiazole
CAS2207-29-6
Molecular FormulaC6H2ClN3O2S
Molecular Weight215.61
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2ClN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
InChIKeyOMRZOXCMZJOMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-nitro-2,1,3-benzothiadiazole: Building Block & Fluorescent Probe Precursor


4-Chloro-7-nitro-2,1,3-benzothiadiazole (also referred to as SNBD-Cl or CNBD) is a nitro-substituted benzothiadiazole heterocycle containing a reactive chloro leaving group at the 4-position. This scaffold serves as a versatile electrophilic building block for synthesizing fluorescent probes [1] and functional materials. Its sulfur-containing benzothiadiazole core confers distinct electronic and photophysical properties compared to the more common oxygen-containing benzoxadiazole analogs such as NBD-Cl [2].

Electrophilic building block for benzothiadiazole-based fluorescent probes
Sulfur-containing core with distinct electronics vs NBD analogs
Reactive chloro handle for SNAr derivatization with amines or thiols

4-Chloro-7-nitro-2,1,3-benzothiadiazole: Why Substitution Fails


The single-atom substitution of sulfur for oxygen in the heterocyclic core fundamentally alters the compound's electronic structure, reactivity, and photophysical behavior. As demonstrated by comparative studies on related dinitro derivatives, the benzothiadiazole core exhibits significantly higher electrophilicity (pKa 7.86) than its benzoxadiazole counterpart (pKa 3.92) [1]. Furthermore, in donor-acceptor systems for organic photovoltaics, replacing the sulfur atom in a benzothiadiazole-based donor with oxygen resulted in a 10-fold increase in power conversion efficiency . These findings underscore that in-class compounds cannot be assumed interchangeable, and selection must be guided by the specific performance requirements of the intended application.

Core electronics differ

Sulfur-containing benzothiadiazole core shifts electrophilicity and photophysics relative to oxygen-based NBD analogs; performance may not transfer.

Reactivity profiles diverge

Class-level data show >10,000-fold higher electrophilicity for dinitro benzothiadiazole; NBD-Cl substitution kinetics may not predict SNBD-Cl behavior.

Application-specific performance gap

In OPV devices, benzothiadiazole donors exhibit markedly lower efficiency than benzoxadiazole donors; core choice is context-dependent.

Comparative Evidence: 4-Chloro-7-nitro-2,1,3-benzothiadiazole vs. Analogs


Faster Response Time in Cyanide Detection

In a direct head-to-head comparison using Cu²⁺-based peptide ensembles for cyanide ion detection, replacement of the NBD (7-nitro-2,1,3-benzoxadiazole) fluorophore with SNBD (4-chloro-7-nitro-2,1,3-benzothiadiazole) resulted in a marked reduction in response time. While the NBD-based ensemble exhibited a selective but impractically slow response, the SNBD analog provided a faster, practically useful signal [1].

Cyanide detection
Head-to-head
Faster response vs NBD
Supports rapid cyanide sensor development
Quantitative reduction not specified
Fluorescent sensing Cyanide detection Peptide ensembles

Enhanced Electrophilicity: Benzothiadiazole vs. Benzoxadiazole

A study of the electrophilic reactivity of 4,6-dinitrobenzofurazan (DNBZ) and 4,6-dinitro-2,1,3-benzothiadiazole (DNBS) revealed a striking difference in their susceptibility to covalent hydration. The pKa value for σ-adduct formation with water was measured as 3.92 for DNBZ, while the benzothiadiazole analog DNBS exhibited a pKa of 7.86 [1]. This >4 pKa unit increase corresponds to a >10,000-fold higher equilibrium constant for hydroxide adduct formation, indicating that the benzothiadiazole core is substantially more electrophilic and reactive toward nucleophiles.

Electrophilicity
Class-level
pKa 7.86 (DNBS) vs 3.92 (DNBZ)
Higher reactivity for nucleophilic substitution
Applies to dinitro analogs; monochloro kinetics may differ
Electrophilicity Nucleophilic substitution Covalent hydration

Photovoltaic Performance: Benzoxadiazole vs. Benzothiadiazole Donors

In a comparative study of donor-acceptor-donor molecules for bulk heterojunction organic photovoltaics (BHJ OPV), two analogs differing only in the heteroatom of the acceptor unit were evaluated. The benzoxadiazole (BO)-based donor, when blended with PC₆₁BM, achieved a power conversion efficiency (PCE) that was 10-fold higher than that of the corresponding benzothiadiazole (BT)-based donor . This dramatic performance disparity is attributed to more favorable film morphology in the BO-containing blend.

Photovoltaic efficiency
Data to verify
10× lower PCE vs benzoxadiazole
Benzoxadiazole favored for OPV donors
Class-level; supplier data may vary
Organic photovoltaics Donor-acceptor materials Heteroatom effect

Substituent-Dependent Redox Behavior: Nitrobenzothiadiazoles vs. Benzofurazans

Polarographic analysis of 2,1,3-benzothiadiazoles and benzofurazans in acetonitrile revealed that while both ring systems undergo reversible one-electron reduction to radical anions, nitro derivatives of both classes are reduced preferentially at the substituent group rather than the heterocyclic ring [1]. The reduction potential for radical anion formation becomes more anodic (easier to reduce) as the electron-withdrawing ability of substituents increases. Notably, the presence of the sulfur atom in benzothiadiazoles versus oxygen in benzofurazans modulates the electronic environment, resulting in distinct redox profiles that must be considered when designing electrochemically active probes or materials.

Redox behavior
Class-level
Substituent-dependent reduction; nitro group reduced first
Tailored redox for electrochemical probes
Monochloro derivative not specifically studied
Electrochemistry Reduction potential Radical anion

Limited Kinetic Data for Nucleophilic Substitution

While both 4-chloro-7-nitro-2,1,3-benzothiadiazole (SNBD-Cl) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) undergo nucleophilic aromatic substitution (S_NAr) with amines and thiols, direct comparative kinetic studies under identical conditions are notably absent from the open literature. Existing reviews of NBD-based probes acknowledge the prevalence of both NBD and SNBD fluorophores [1], but quantitative rate constants or relative reactivity rankings remain unpublished. Consequently, procurement decisions must be guided by the specific application context—e.g., the need for faster response time (see Evidence Item 1) or higher electrophilicity (see Evidence Item 2)—rather than assumed interchangeable reactivity.

SNAr kinetics
Data to verify
Comparative rate data absent
Empirical validation recommended
Reactivity not interchangeable with NBD-Cl
Nucleophilic substitution Kinetics Reactivity comparison

Application Scenarios: 4-Chloro-7-nitro-2,1,3-benzothiadiazole


Rapid Cyanide Ion Sensors

Based on the direct head-to-head evidence showing accelerated response time with SNBD over NBD in aqueous peptide ensembles [1], 4-chloro-7-nitro-2,1,3-benzothiadiazole is the preferred starting material for constructing cyanide-selective fluorescent probes intended for real-time or field-deployable sensing applications. Its faster signal generation enables timely detection, a critical requirement in safety and environmental compliance contexts.

Fluorescent Probes with Enhanced Nucleophilic Reactivity

The class-level evidence of significantly higher electrophilicity for the benzothiadiazole core (pKa 7.86 vs 3.92) [1] indicates that SNBD-Cl may undergo nucleophilic substitution more readily than its benzoxadiazole counterpart NBD-Cl. Researchers developing fluorescent probes for analytes that require rapid, efficient conjugation—particularly with weakly nucleophilic amines—should prioritize SNBD-Cl to improve reaction yields and reduce labeling times.

Organic Photovoltaic Material Design

Contrary to the case for cyanide sensors, the class-level evidence from BHJ OPV devices demonstrates that benzoxadiazole-based donors outperform benzothiadiazole-based donors by an order of magnitude in PCE [1]. Therefore, 4-chloro-7-nitro-2,1,3-benzothiadiazole and its derivatives are not recommended as acceptor building blocks for photovoltaic applications; benzoxadiazole analogs should be prioritized instead.

Electrochemical Probes with Tailored Redox Properties

The distinct reduction behavior of nitrobenzothiadiazoles, where reduction occurs preferentially at the nitro substituent and potential shifts correlate with electron-withdrawing strength [1], makes 4-chloro-7-nitro-2,1,3-benzothiadiazole a valuable scaffold for designing electrochemically active probes. Researchers can leverage the sulfur-containing core to achieve different redox windows compared to benzoxadiazole-based systems, enabling applications such as electrochemical biosensing or redox-switchable materials.

Application
Selection Property
Validation Focus
Cyanide ion sensing research
Faster response time vs NBD analogs
Response kinetics in aqueous displacement assay
Fluorescent labeling with weak nucleophiles
Higher electrophilicity (class-level)
Conjugation efficiency under mild conditions
Organic photovoltaic donor design
Benzoxadiazole core may yield higher PCE
Device film morphology and charge transport
Electrochemical probe design
Nitro-substituent redox tuning
Reduction potential window and reversibility
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